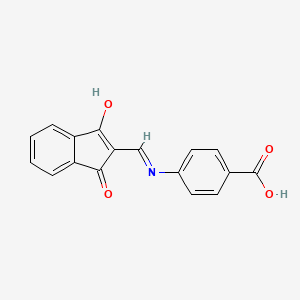

4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid

Description

Properties

IUPAC Name |

4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-15-12-3-1-2-4-13(12)16(20)14(15)9-18-11-7-5-10(6-8-11)17(21)22/h1-9,19H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUWVDNKACNHML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

Table 1: Key Structural Differences and Properties

Key Observations :

- Ring Systems: Thiazolidinone-containing analogs (e.g., ) exhibit higher polarity and antimicrobial activity due to sulfur and nitrogen atoms, whereas the target compound’s indandione system may favor π-π stacking in protein pockets.

- Biological Activity : Urea and carbamate derivatives (e.g., ) show insecticidal activity but lack the conjugated systems required for high-affinity enzyme inhibition seen in the target compound.

Reactivity Insights :

- Schiff Base Formation: The target compound’s methyleneamino bridge likely forms via condensation of 4-aminobenzoic acid with 1,3-indandione derivatives, similar to and .

- Catalysts : Anhydrous ZnCl₂ (used in ) may accelerate imine formation, while triethylamine () facilitates acylation reactions.

Table 3: Reported Bioactivities

Notable Trends :

- Antitumor Activity : Methyl ester derivatives (e.g., Av7 ) show higher cell permeability than free carboxylic acids, suggesting that esterification of the target compound could enhance bioavailability.

- Enzyme Inhibition : Conjugated systems (e.g., indandione in the target compound) are critical for binding to enzymes like butyrylcholinesterase, as seen in structurally related compounds .

Biological Activity

4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid (CAS No. 1023477-56-6) is a synthetic organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with similar compounds.

The molecular formula of this compound is , with a molar mass of approximately 293.279 g/mol. Its structure features a benzoic acid moiety linked to a dioxoindan derivative through an amino group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activities involved in various metabolic pathways, potentially inhibiting tumor growth or microbial proliferation. The precise mechanisms are still under investigation, but preliminary studies suggest that it may inhibit enzymes related to cancer progression and microbial resistance .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, it has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibitory effects.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell-based assays, it has shown the ability to induce apoptosis in cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The mechanism appears to involve the activation of proteasomal and lysosomal pathways, which are critical for cellular homeostasis and the degradation of damaged proteins .

Case Studies

- Study on Hep-G2 Cells : In a study examining the cytotoxic effects on Hep-G2 cells, this compound was found to reduce cell viability significantly at concentrations above 10 µM. The mechanism was linked to increased apoptosis markers and decreased mitochondrial membrane potential .

- Comparative Analysis with Other Compounds : When compared with structurally similar compounds like 4-(((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)amino)butanoic acid, it demonstrated superior efficacy in inhibiting cancer cell proliferation. This suggests that the specific structural features of this compound contribute to its enhanced biological activity .

Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Significant growth inhibition |

| Antimicrobial | S. aureus | 12 | Effective against resistant strains |

| Anticancer | Hep-G2 | 10 | Induced apoptosis; reduced viability |

| Anticancer | A2058 | 8 | Enhanced cytotoxicity compared to controls |

Q & A

Q. What are the common synthetic routes for 4-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is synthesized via condensation reactions involving indan-1,3-dione derivatives and 4-aminobenzoic acid. Key reagents include oxidizing agents (e.g., potassium permanganate) and nucleophiles (e.g., sodium methoxide) to functionalize the benzoic acid core. Reaction conditions such as temperature (typically 60–80°C), solvent polarity (e.g., ethanol or DMF), and pH (controlled via acetic acid or sodium bicarbonate) significantly impact yield. A two-step process involving intermediate isolation and purification (e.g., column chromatography) is recommended to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the presence of the indan-dione moiety, the methylamino linker, and the benzoic acid group. Chemical shifts for aromatic protons typically appear at 6.8–8.2 ppm, while carbonyl carbons resonate near 170–190 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the Z/E configuration of the imine bond and dihedral angles between aromatic planes. For example, a related compound showed a mean C–C bond length of 1.48 Å and an R factor of 0.049 in crystallographic studies .

- FT-IR Spectroscopy : Confirms functional groups, such as C=O stretches (~1680–1720 cm) and N–H bends (~1550 cm) .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., using Gaussian or ACD/Labs Percepta) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites. For benzoic acid derivatives, calculated HOMO energies near -6.2 eV suggest stability under oxidative conditions. Solvation models (e.g., COSMO) simulate solvent effects on tautomeric equilibria, particularly for the keto-enol forms of the indan-dione group . Molecular docking studies (AutoDock Vina) further explore interactions with biological targets like enzymes or receptors .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Standardized Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) can alter activity. Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, ≤0.1% DMSO) .

- Metabolite Profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with bioactivity measurements. For example, esterase-mediated hydrolysis of the methylamino linker could reduce efficacy .

- Structural Analog Comparison : Compare IC values of derivatives (e.g., halogen-substituted analogs) to identify structure-activity relationships (SAR) .

Q. What are the challenges in designing experiments to study catalytic or materials science applications of this compound?

- Methodological Answer :

- Surface Functionalization : Immobilizing the compound on substrates (e.g., SiO nanoparticles) requires optimizing linker chemistry (e.g., silane coupling agents) while preserving active sites. FT-IR and XPS verify successful grafting .

- Catalytic Screening : Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd complexes. Monitor turnover frequency (TOF) via GC-MS and compare with control catalysts .

- Stability Under Harsh Conditions : Thermogravimetric analysis (TGA) assesses decomposition temperatures (>200°C for benzoic acid derivatives), while UV-Vis spectroscopy tracks photodegradation under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.